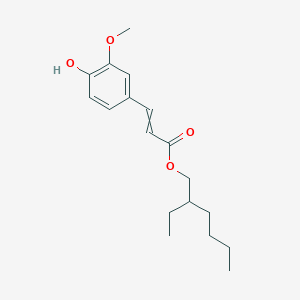
2-Ethylhexyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylhexyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate typically involves the esterification of ferulic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors to maintain a steady production rate. The reaction mixture is then purified through distillation and crystallization to obtain the final product with high purity .
化学反应分析
Types of Reactions
2-Ethylhexyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenolic derivatives.
科学研究应用
2-Ethylhexyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and antioxidant mechanisms.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in formulations aimed at protecting skin from UV radiation.
Industry: Widely used in the cosmetic industry, particularly in sunscreens and anti-aging products.
作用机制
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and tissues. The phenolic hydroxyl group plays a crucial role in this antioxidant activity by donating hydrogen atoms to neutralize free radicals .
相似化合物的比较
Similar Compounds
2-Ethylhexyl 4-methoxycinnamate: Another ester used in sunscreens for its UV-absorbing properties.
Methyl ferulate: A methyl ester derivative of ferulic acid with similar antioxidant properties.
Ethyl ferulate: An ethyl ester derivative of ferulic acid, also known for its antioxidant activity.
Uniqueness
2-Ethylhexyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is unique due to its combination of UV-absorbing and antioxidant properties, making it particularly effective in cosmetic formulations aimed at protecting the skin from both UV radiation and oxidative stress .
属性
分子式 |
C18H26O4 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
2-ethylhexyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H26O4/c1-4-6-7-14(5-2)13-22-18(20)11-9-15-8-10-16(19)17(12-15)21-3/h8-12,14,19H,4-7,13H2,1-3H3 |
InChI 键 |
VFRQPMMHAPIZIP-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)COC(=O)C=CC1=CC(=C(C=C1)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[3-(hydroxymethyl)phenoxy]-2H-chromen-2-one](/img/structure/B13851225.png)
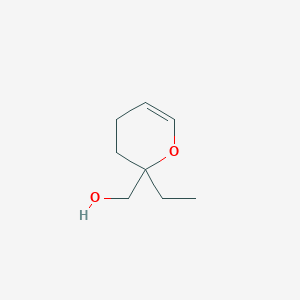
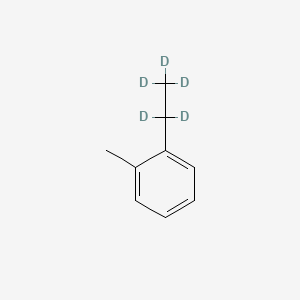

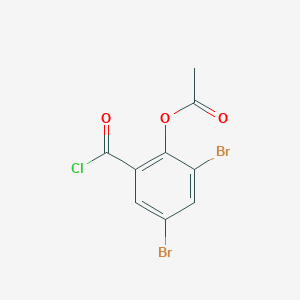
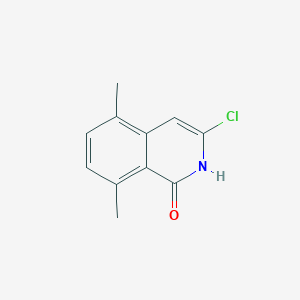
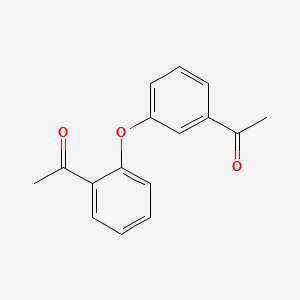
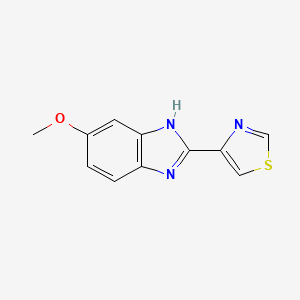
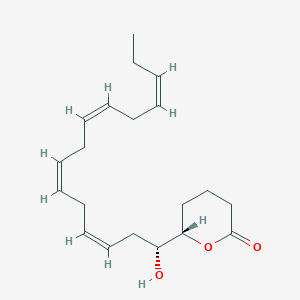
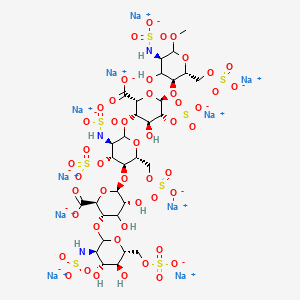
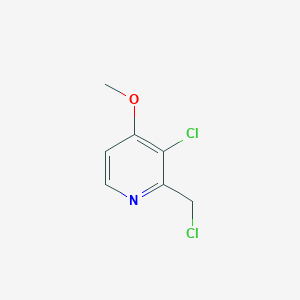

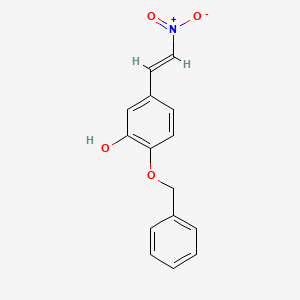
![Methyl 2-[5-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-6,13-dien-10-yl]acetate](/img/structure/B13851293.png)
